- Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomer, Journal of Physical Chemistry B, 2011, 115(26), 8458-8464

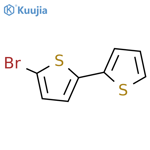

Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

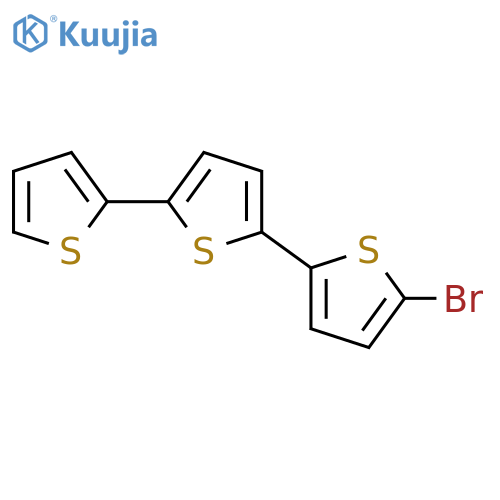

94581-95-0 structure

Nombre del producto:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Propiedades químicas y físicas

Nombre e identificación

-

- 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

- 2-Bromoterthiophene

- 2-bromo-2,2',5',2"-terthiophene

- 5-Brom-[6]chinolylamin

- 5-Brom-6-aminochinolin

- 5-bromo-[6]quinolylamine

- 5-bromo-<2,2',5',2''>-terthiophene

- 5-bromo-2,2':5',2''-terthienyl

- 5-bromo-quinolin-6-ylamine

- 6-amino-5-bromoquinoline

- 6-Quinolinamine,5-bromo-(9CI)

- 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)

- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene

- 2-Bromo-5,2′:5′,2′′-terthiophene

- 5-Bromo-α-terthienyl

- .alpha.-T Br deriv.

- SCHEMBL498603

- 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene

- 5-Bromo-2,2':5',2'-terthiophene

- 2,2':5',2''-Terthiophene, 5-bromo-

- 2-Bromo-terthiophene

- DTXSID70915435

- 5-bromo-2,2':5',2''-terthiophene

- AS-39318

- MFCD03414677

- 5-Bromo-2,2':5',2''-terthiophene, 97%

- 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene

- HNMURGGRBMOMLO-UHFFFAOYSA-N

- 94581-95-0

- AKOS024405377

-

- MDL: MFCD03414677

- Renchi: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H

- Clave inchi: HNMURGGRBMOMLO-UHFFFAOYSA-N

- Sonrisas: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1

Atributos calculados

- Calidad precisa: 326.89700

- Masa isotópica única: 325.88933g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 2

- Complejidad: 248

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 84.7Ų

- Xlogp3: 5.4

Propiedades experimentales

- PSA: 81.78000

- Logp: 5.78400

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Información de Seguridad

- Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII

- Código de categoría de peligro: 25-37/38-41

- Instrucciones de Seguridad: 26-39-45

-

Señalización de mercancías peligrosas:

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AC92686-250mg |

2-BRomoterthiophene |

94581-95-0 | 95% | 250mg |

$59.00 | 2024-07-18 | |

| Crysdot LLC | CD11006467-250mg |

2-BRomoterthiophene |

94581-95-0 | 95+% | 250mg |

$410 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-100mg |

5-Bromo-2,2':5',2''-terthiophene |

94581-95-0 | 98% | 100mg |

¥340.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-1g |

5-Bromo-2,2':5',2''-terthiophene |

94581-95-0 | 98% | 1g |

¥1736.00 | 2024-04-24 | |

| abcr | AB455957-250mg |

2-Bromo-terthiophene; . |

94581-95-0 | 250mg |

€180.20 | 2024-08-03 | ||

| 1PlusChem | 1P006AGE-5g |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 5g |

$667.00 | 2023-12-15 | |

| 1PlusChem | 1P006AGE-1g |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 1g |

$222.00 | 2023-12-15 | |

| A2B Chem LLC | AC92686-100mg |

2-BRomoterthiophene |

94581-95-0 | 95% | 100mg |

$31.00 | 2024-07-18 | |

| 1PlusChem | 1P006AGE-250mg |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 250mg |

$80.00 | 2024-04-19 | |

| Alichem | A169006252-250mg |

2-Bromo-terthiophene |

94581-95-0 | 98% | 250mg |

$409.86 | 2023-08-31 |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

Referencia

- Non-symmetrical oligothiophenes with 'incompatible' substituents, Tetrahedron, 2007, 63(4), 941-946

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 min, rt; 2.5 h, 0 °C

Referencia

- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts, Macromolecules (Washington, 2017, 50(23), 9121-9127

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.2 Reagents: Indium trichloride ; -78 °C → rt

1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C

1.2 Reagents: Indium trichloride ; -78 °C → rt

1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C

Referencia

- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics, Organic & Biomolecular Chemistry, 2012, 10(19), 3892-3898

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran

Referencia

- Base-promoted decarbonylation of bithiophene and terthiophene aldehydes, Sulfur Letters, 1998, 21(6), 247-252

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

Referencia

- 3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimers, Angewandte Chemie, 2005, 44(16), 2447-2451

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

Referencia

- Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene Derivatives, Chinese Journal of Chemistry, 2012, 30(10), 2401-2410

Métodos de producción 8

Condiciones de reacción

1.1R:Bromosuccinimide, S:CHCl3, S:AcOH

Referencia

- Preparation of α-quater-, α-sexi-, and α-octithiophenes, Heterocycles, 1987, 26(7), 1793-6

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid , Chloroform ; 16 h, rt

Referencia

- Preparation of thiophene compounds as antiinflammatory and antitumor agents, United States, , ,

Métodos de producción 10

Condiciones de reacción

Referencia

- Novel nucleoside analogues with fluorophores replacing the DNA base, Helvetica Chimica Acta, 1999, 82(12), 2160-2171

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ; 10 min, rt

Referencia

- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

Referencia

- Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes, Journal of Organic Chemistry, 2004, 69(14), 4821-4828

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, -20 °C; 90 min, -20 °C; 14 h, rt

Referencia

- Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

Referencia

- Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-position, Tetrahedron, 1991, 47(39), 8443-60

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; -20 °C; 20 h, -20 °C

Referencia

- Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in Oligothiophenes, Israel Journal of Chemistry, 2014, 54(5-6), 723-735

Métodos de producción 16

Condiciones de reacción

Referencia

- Preparation of thiophene derivatives as immunostimulants, United States, , ,

Métodos de producción 17

Condiciones de reacción

Referencia

- thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents, Japan, , ,

Métodos de producción 18

Condiciones de reacción

Referencia

- Selective synthesis of α-substituted oligothiophenes, Synthesis, 1993, (11), 1099-103

Métodos de producción 19

Condiciones de reacción

Referencia

- Preparation of terthienyls and analogs as phototoxic insecticides, United States, , ,

Métodos de producción 20

Condiciones de reacción

Referencia

- Preparation of thiophene derivatives as drugs, United States, , ,

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials

- 5-Bromo-2,2-bithiophene 96%

- 2,2':5',2''-Terthiophene

- 2,5-Dibromothiophene

- 5''-Bromo-2,2':5',2''-terthiophene-5-carbaldehyde

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Literatura relevante

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene) Productos relacionados

- 98792-63-3(Phenol, 4-amino-2-(1H-benzimidazol-2-yl)-)

- 938461-08-6(Oxazole, 5-(2-bromo-4-methylphenyl)-)

- 1042572-02-0(2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol)

- 62390-84-5(Benzenamine, 4-chloro-N-(1-hydrazino-2-nitroethenyl)-)

- 1261793-96-7(2-Bromo-2'-iodo-5'-(trifluoromethyl)propiophenone)

- 2634687-56-0((S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole)

- 1804380-67-3(3-Amino-2-(1-chloro-2-oxopropyl)mandelic acid)

- 2227796-17-8(rac-5-(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidopyridine-3-carboxylic acid)

- 119302-86-2(17-Desacetyl Rocuronium Bromide)

- 1007012-15-8(3-(4-morpholinosulfonylphenyl)propanoic acid;potassium salt)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):220/641